Cas no 993-43-1 (Ethylthiophosphonic Dichloride)

Ethylthiophosphonic Dichloride 化学的及び物理的性質
名前と識別子
-
- ethylphosphonothioic dichloride
- Ethyl phosphonothioic dichloride, anhydrous [NA2927] [Poison]
- ETHYLPHOSPHONOTHIONIC DICHLORIDE
- ETHYL PHOSPHONOTHIOYL DICHLORIDE
- FRNHPBDNOSCJNW-UHFFFAOYSA-N
- ethylphosphonothioyl dichloride
- X7NUN2K5DC
- ethylthiophosphonic acid dichloride
- dichloro-ethyl-sulfanylidenephosphorane
- ETHYLTHIOPHOSPHONIC DICHLORIDE
- ETHYLTHIONOPHOSPHONYL DICHLORIDE
- ETHYL PHOSPHONO THIOIC DICHLORIDE
- ETHANEPHOSPHONOTHIONODICHLORIDIC ACID
- dichloro-ethyl-sulfanylidene-lambda5-phosphane
- EINECS 213-609-3
- ethylphosphonothioic acid dichloride
- PHOSPHONOTHIOIC DICHLORIDE, ETHYL-
- UNII-X7NUN2K5DC
- DTXSID6027347
- NS00042151
- DICHLOROETHYLPHOSPHINE SULFIDE
- ethanethiophosphonic dichloride
- EN300-204617
- 993-43-1
- Ethyl phosphonothioic dichloride, anhydrous
- SCHEMBL1396268
- AKOS006274330
- Phosphonothioic dichloride, P-ethyl-
- ETHANETHIOPHOSPHONODICHLORIDIC ACID
- Ethylthiophosphonic Dichloride
-
- インチ: InChI=1S/C2H5Cl2PS/c1-2-5(3,4)6/h2H2,1H3
- InChIKey: FRNHPBDNOSCJNW-UHFFFAOYSA-N
- SMILES: CCP(=S)(Cl)Cl
計算された属性
- 精确分子量: 161.9226637g/mol
- 同位素质量: 161.9226637g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 氢键受体数量: 1
- 重原子数量: 6
- 回転可能化学結合数: 1
- 複雑さ: 75.6
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 32.1Ų
- XLogP3: 3
Ethylthiophosphonic Dichloride Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
TRC | E938668-2.5g |
Ethylthiophosphonic Dichloride |
993-43-1 | 2.5g |
$ 862.00 | 2023-09-07 | ||
TRC | E938668-5g |
Ethylthiophosphonic Dichloride |
993-43-1 | 5g |
$ 1392.00 | 2023-09-07 | ||
TRC | E938668-1000mg |
Ethylthiophosphonic Dichloride |
993-43-1 | 1g |
$362.00 | 2023-05-18 | ||
TRC | E938668-2500mg |
Ethylthiophosphonic Dichloride |
993-43-1 | 2500mg |
$861.00 | 2023-05-18 | ||
Enamine | EN300-204617-0.5g |
ethylphosphonothioyl dichloride |
993-43-1 | 95% | 0.5g |
$1214.0 | 2023-02-22 | |
Enamine | EN300-204617-5.0g |
ethylphosphonothioyl dichloride |
993-43-1 | 95% | 5.0g |
$4517.0 | 2023-02-22 | |
Enamine | EN300-204617-0.25g |
ethylphosphonothioyl dichloride |
993-43-1 | 95% | 0.25g |
$770.0 | 2023-02-22 | |
Enamine | EN300-204617-10.0g |
ethylphosphonothioyl dichloride |
993-43-1 | 95% | 10.0g |
$6697.0 | 2023-02-22 | |
Enamine | EN300-204617-2.5g |
ethylphosphonothioyl dichloride |
993-43-1 | 95% | 2.5g |
$3051.0 | 2023-02-22 | |
Enamine | EN300-204617-0.05g |
ethylphosphonothioyl dichloride |
993-43-1 | 95% | 0.05g |
$361.0 | 2023-02-22 |
Ethylthiophosphonic Dichloride 関連文献
-
Yichao Gu,Xueliang Sun,Bin Wan,Zhuoer Lu,Yanghui Zhang Chem. Commun., 2020,56, 10942-10945
-
Khaoula Boukari,Eric Duverger,Régis Stephan,Marie-Christine Hanf,Philippe Sonnet Phys. Chem. Chem. Phys., 2014,16, 14722-14729
-
Oliver Kreye,Michael A. R. Meier RSC Adv., 2015,5, 53155-53160
-
Hai-Li Zhang,Ya Liu,Guo-Song Lai,Yu-Mei Huang Analyst, 2009,134, 2141-2146
-
Daoyang Chen,Xiaojing Shen,Liangliang Sun Analyst, 2017,142, 2118-2127
-
Baobing Huang,Yuchuan Liu,Miao Xia,Jiugen Qiu,Zailai Xie Sustainable Energy Fuels, 2020,4, 559-570
-
Safa Jamali,Mikio Yamanoi,João Maia Soft Matter, 2013,9, 1506-1515
-
Jan Rinkel,Tobias G. Köllner,Feng Chen,Jeroen S. Dickschat Chem. Commun., 2019,55, 13255-13258
Ethylthiophosphonic Dichlorideに関する追加情報
Ethylthiophosphonic Dichloride (CAS No. 993-43-1): A Versatile Intermediate in Modern Chemical Synthesis
Ethylthiophosphonic Dichloride, chemically designated as ethylthiophosphonic dichloride (CAS No. 993-43-1), is a significant intermediate in the realm of organic and inorganic chemistry. This compound, characterized by its unique structural and functional properties, has garnered considerable attention in recent years due to its broad applicability in pharmaceuticals, agrochemicals, and specialty materials. The CAS No. 993-43-1 identifier underscores its distinct molecular identity and facilitates precise referencing in scientific literature and industrial applications.
The molecular structure of Ethylthiophosphonic Dichloride consists of a thiophosphonate core substituted with two chlorine atoms and an ethyl group. This configuration imparts remarkable reactivity, making it a valuable building block for synthesizing more complex molecules. The presence of both electrophilic and nucleophilic sites within the molecule allows for diverse synthetic pathways, including nucleophilic substitution, condensation reactions, and metal-catalyzed cross-coupling processes.
In the pharmaceutical industry, Ethylthiophosphonic Dichloride has emerged as a key precursor in the development of novel therapeutic agents. Its incorporation into drug candidates has been linked to enhanced bioavailability and improved pharmacokinetic profiles. Recent studies have highlighted its role in synthesizing kinase inhibitors, which are pivotal in treating various cancers and inflammatory diseases. The compound's ability to form stable complexes with biological targets has opened new avenues for drug design, leveraging its chelating properties to enhance binding affinity.
The agrochemical sector has also benefited from the versatility of Ethylthiophosphonic Dichloride. Researchers have utilized this intermediate to develop advanced pesticides and herbicides with improved efficacy and environmental safety. Its derivatives exhibit potent activity against a range of pests while minimizing ecological impact, aligning with the growing demand for sustainable agricultural practices. The compound's stability under various environmental conditions further enhances its utility in formulations designed for long-lasting field performance.
Advances in materials science have further expanded the applications of Ethylthiophosphonic Dichloride. Its incorporation into polymers and coatings has led to the development of novel materials with enhanced durability and chemical resistance. These advancements are particularly relevant in industries requiring high-performance materials, such as aerospace and automotive manufacturing. The compound's ability to impart thermal stability and flame retardancy makes it an attractive choice for next-generation material formulations.
The synthesis of Ethylthiophosphonic Dichloride typically involves multi-step reactions starting from readily available precursors. Modern synthetic methodologies have focused on optimizing yield and purity while minimizing waste generation. Catalytic processes have been particularly effective in achieving these goals, aligning with green chemistry principles. The scalability of these synthetic routes ensures that industrial production can meet growing demand without compromising environmental standards.
Recent breakthroughs in computational chemistry have enabled more accurate predictions of Ethylthiophosphonic Dichloride's reactivity and behavior. Molecular modeling studies have provided insights into its interaction with biological systems, aiding in the rational design of derivatives with tailored properties. These computational advancements are complemented by experimental techniques such as spectroscopy and crystallography, which offer detailed structural information essential for understanding its role in complex reactions.
The future prospects for Ethylthiophosphonic Dichloride are promising, with ongoing research exploring new applications across multiple disciplines. Innovations in drug discovery continue to leverage its unique reactivity, while advancements in material science promise novel solutions for industrial challenges. As scientific understanding evolves, the compound's significance is expected to grow, solidifying its position as a cornerstone of modern chemical synthesis.
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